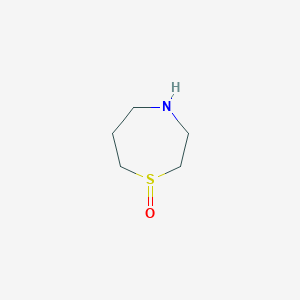
1,4-Thiazepan-S-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,4-Thiazepan-S-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the esterification of 2-nitro-2’-carboxyl diphenyl sulfide followed by nitroreduction and ester aminolysis can yield the desired product . This method is advantageous for industrial production due to its simplicity and high yield.
Chemical Reactions Analysis
1,4-Thiazepan-S-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuryl chloride, thiourea, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride can produce bis(1,2)dithiolo(1,4)thiazine chloride .
Scientific Research Applications
1,4-Thiazepan-S-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, antitumor, and antiviral agent . Additionally, it is used in the development of screening libraries for drug discovery .
Mechanism of Action
The mechanism of action of 1,4-Thiazepan-S-one involves its interaction with specific molecular targets and pathways. For instance, it can form stable linkages with N-terminal cysteine residues in proteins under mild, biocompatible conditions . This selective modification can be useful in studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
1,4-Thiazepan-S-one can be compared with other similar compounds such as 1,4-thiazepan-5-one and 7-phenyl-1,4-thiazepan-5-one. These compounds share a similar core structure but differ in their substituents and specific properties
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
1,4-thiazepane 1-oxide |
InChI |
InChI=1S/C5H11NOS/c7-8-4-1-2-6-3-5-8/h6H,1-5H2 |
InChI Key |
LRWUPZJSDSSLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCS(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















